2,4-Dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
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Overview
Description
2,4-Dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichloro and diethoxy groups attached to a phenol ring, along with a tetrahydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization with dichloro and diethoxy groups. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dichloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2,4-Dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4-Dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol include:
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloro-6,7-dimethoxyquinoline
- 2,4-Dichloro-6,7-dimethoxyisoquinoline .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H21Cl2NO3 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
2,4-dichloro-6-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol |
InChI |
InChI=1S/C19H21Cl2NO3/c1-3-24-16-7-11-5-6-22-18(13(11)10-17(16)25-4-2)14-8-12(20)9-15(21)19(14)23/h7-10,18,22-23H,3-6H2,1-2H3 |
InChI Key |
UIPPHNFLELONTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(C(=CC(=C3)Cl)Cl)O)OCC |
Origin of Product |
United States |
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